molecular formula C9H19NS B15252195 1-(2-Methylpropyl)piperidine-4-thiol

1-(2-Methylpropyl)piperidine-4-thiol

Cat. No.: B15252195
M. Wt: 173.32 g/mol
InChI Key: QEERKEQJBRDWET-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)piperidine-4-thiol is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significance in medicinal chemistry. This particular compound features a thiol group (-SH) attached to the fourth carbon of the piperidine ring, with a 2-methylpropyl substituent on the nitrogen atom. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)piperidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of piperidine with 2-methylpropyl bromide, followed by thiolation at the fourth carbon position using thiolating agents such as thiourea or hydrogen sulfide. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as palladium or rhodium complexes can be employed to facilitate the hydrogenation and thiolation steps, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)piperidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

1-(2-Methylpropyl)piperidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)piperidine-4-thiol is primarily attributed to its thiol group, which can form covalent bonds with target molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound may interact with molecular targets such as cysteine residues in proteins, leading to alterations in their activity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpropyl)piperidine-4-thiol is unique due to the presence of both the 2-methylpropyl substituent and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other piperidine derivatives .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

1-(2-methylpropyl)piperidine-4-thiol

InChI

InChI=1S/C9H19NS/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3

InChI Key

QEERKEQJBRDWET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)S

Origin of Product

United States

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